molecular formula C9H6BrNO B8721203 8-Bromoisoquinoline 2-oxide CAS No. 475994-58-2

8-Bromoisoquinoline 2-oxide

Cat. No. B8721203
Key on ui cas rn: 475994-58-2
M. Wt: 224.05 g/mol
InChI Key: GKHHEHRICGMJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622481B2

Procedure details

A solution of 8-bromo-isoquinoline (prepared by the method of F. T. Tyson, J.A.C.S., 1939, 61, 183) (1.25 g, 6 mmol) in acetic acid (5 ml) was treated with 27% aqueous hydrogen peroxide solution (1.8 ml) and heated at 75° C. overnight. The mixture was evaporated and the residue partitioned between aqueous sodium carbonate solution and dichloromethane, re-extracting with dichloromethane twice more. The combined organic extracts were dried and evaporated. The residue was triturated with ether/petrol and isolated by filtration (1.14 g, 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.[OH:12]O>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N+:9]([O-:12])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CN=CC12
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between aqueous sodium carbonate solution and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
re-extracting with dichloromethane twice more
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether/petrol
CUSTOM
Type
CUSTOM
Details
isolated by filtration (1.14 g, 85%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=C2C=C[N+](=CC12)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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